molecular formula C12H15ClO2 B1423126 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one CAS No. 1215924-49-4

1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one

Cat. No. B1423126
CAS RN: 1215924-49-4
M. Wt: 226.7 g/mol
InChI Key: UOIFRTOKRHDQSC-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)ethanone is a chemical compound with the CAS Number: 6342-64-9 . It has a molecular weight of 184.62 and its molecular formula is C9H9ClO2 . It is usually in a liquid or semi-solid form .

Scientific Research Applications

Natural Product Isolation

  • Isolation from Sargassum thunbergii : Research has identified derivatives of the compound from natural sources such as brown algae. For instance, two new resorcinols were isolated from Sargassum thunbergii, indicating the presence of structurally related compounds in nature and their potential biological importance (Yang-Peng Cai et al., 2010).

Synthetic Methodologies and Applications

  • Ketone-ketone Rearrangement : A novel procedure for preparing derivatives with similar structural features has been described, showcasing the compound's relevance in synthetic organic chemistry. This method involves polymer-supported AlCl3-catalyzed rearrangement under microwave irradiation, highlighting efficient synthesis approaches (G. Gopalakrishnan et al., 2002).
  • Microwave-assisted Synthesis : The microwave-assisted ketone-ketone rearrangement method provided an improved synthesis route for 3-(4-alkoxyphenyl)-3-methylbutan-2-ones, demonstrating the versatility and efficiency of using microwave irradiation in organic synthesis processes.

Potential Biological and Chemical Applications

  • Bio-based Solvent : Research into sustainable and environmentally friendly solvents identified 3-methoxybutan-2-one as a potential substitute for hazardous chlorinated solvents. This derivative was evaluated for its solvatochromic parameters and demonstrated viability in substituting carcinogenic solvents in certain applications (Saimeng Jin et al., 2021).
  • Antimicrobial Activity : Synthesized derivatives have been evaluated for their antimicrobial activities, indicating the potential of these compounds in pharmaceutical applications. For example, a series of novel oxadiazoles featuring the core structure showed significant antibacterial activity, suggesting their usefulness in developing new antimicrobial agents (N. P. Rai et al., 2009).

Safety and Hazards

1-(5-Chloro-2-methoxyphenyl)ethanone is classified as a Category 2A eye irritant and a Category 3 specific target organ toxicant for the respiratory system . It should be stored in a sealed container at room temperature .

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-methylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-8(2)6-11(14)10-7-9(13)4-5-12(10)15-3/h4-5,7-8H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIFRTOKRHDQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=C(C=CC(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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